![molecular formula C18H19N3O2 B4506382 N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide](/img/structure/B4506382.png)

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide

Descripción general

Descripción

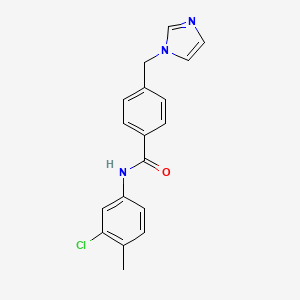

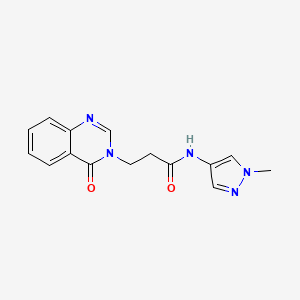

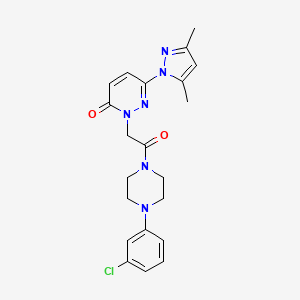

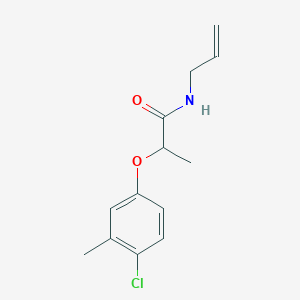

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 309.147726857 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Gastroprotective Effects

- Beta-3 Adrenergic Receptor Agonists : Research has demonstrated that certain beta-3 adrenergic receptor agonists, including compounds related to the chemical structure of interest, exhibit significant gastroprotective effects. These effects may be attributed to the enhancement of gastric mucosal blood flow, reduction in gastric motility, and strengthening of the gastric mucosal barrier. These findings suggest potential applications in treating or preventing gastric ulcers and related gastrointestinal disorders (Sevak, Paul, Goswami, & Santani, 2002).

Synthesis and Characterization

- Novel Benzimidazole Derivatives : The synthesis and pharmacological screening of novel benzimidazole derivatives have been explored, with certain compounds showing potent anticonvulsant properties. This indicates their potential application in developing new treatments for epilepsy and related neurological conditions (Shaharyar, Mazumder, Salahuddin, Garg, & Pandey, 2016).

Antimicrobial Activity

- Oxadiazole Bearing Benzimidazole Derivatives : Studies have synthesized and evaluated the antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. These compounds have shown significant activity against various bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Chemical Analysis and Properties

- NMR Study of Oxadiazole Derivative : An NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety provided insights into its structural characteristics. Such analytical studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Ying-jun, 2012).

Environmental Applications

- Membrane Bioreactor Technology for Herbicide Treatment : Research into the use of membrane bioreactor (MBR) technology for the treatment of phenoxyacetic and benzoic acid herbicides, such as 2,4-D, mecoprop, and dicamba, has shown promising results. This suggests potential environmental applications for the remediation of pesticide-contaminated waters, highlighting the versatility of benzimidazole-related compounds in environmental science (Ghoshdastidar & Tong, 2013).

Mecanismo De Acción

Target of Action

The primary target of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound acts as a selective inhibitor of STAT3 . It directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation and translocation . This prevents STAT3 from activating downstream gene transcription .

Biochemical Pathways

The inhibition of STAT3 disrupts several biochemical pathways. STAT3 is involved in the JAK-STAT signaling pathway, which is crucial for cell growth, differentiation, and survival . By inhibiting STAT3, this compound can disrupt these processes .

Result of Action

The inhibition of STAT3 by this compound results in anti-proliferative activity against cancer cells with overactive STAT3 . It induces cell cycle arrest and apoptosis in these cells .

Propiedades

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c22-18(13-23-14-7-2-1-3-8-14)19-12-6-11-17-20-15-9-4-5-10-16(15)21-17/h1-5,7-10H,6,11-13H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOIKXUBHONXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCCCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4506320.png)

![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4506324.png)

![4-methoxy-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B4506332.png)

![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4506341.png)

![(1-methyl-1H-indol-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B4506355.png)

![N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-phenylacetamide](/img/structure/B4506367.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4506384.png)

![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4506392.png)

![N-[4-(allyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B4506397.png)

![4-[methyl(4-methylphenyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4506413.png)